

Molecular weight of 3,4-Bis(benzyloxy)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Bis(benzyloxy)benzoic acid

Cat. No.: B125100

[Get Quote](#)

An In-depth Technical Guide to **3,4-Bis(benzyloxy)benzoic acid**: Properties, Synthesis, and Characterization

Introduction

3,4-Bis(benzyloxy)benzoic acid, also known as 3,4-dibenzyloxybenzoic acid, is a vital organic compound characterized by a benzoic acid core functionalized with two benzyl ether groups at the 3 and 4 positions. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, including bioactive compounds and materials for various applications. This guide provides a comprehensive overview of its core physicochemical properties, established protocols for its synthesis and purification, and methods for its analytical characterization, tailored for researchers and professionals in chemical synthesis and drug development.

Core Physicochemical & Structural Properties

The fundamental identity of a chemical compound begins with its molecular weight and formula. These properties dictate its stoichiometric relationships in chemical reactions and are foundational for all quantitative analytical work.

Table 1: Key Identifiers and Physicochemical Properties of **3,4-Bis(benzyloxy)benzoic acid**

Property	Value	Reference(s)
Molecular Weight	334.37 g/mol	[1] [2]
Molecular Formula	C ₂₁ H ₁₈ O ₄	[3] [4]
CAS Number	1570-05-4	[2] [5]
Appearance	Solid	
Melting Point	182 °C	[6]
Boiling Point	512.7 ± 40.0 °C (Predicted)	[6]
Density	1.232 ± 0.06 g/cm ³ (Predicted)	[6]
Solubility	Slightly soluble in Chloroform (heated) and DMSO	[6]
Synonyms	3,4-dibenzyloxybenzoic acid; Benzoic acid, 3,4-bis(phenylmethoxy)-	[2]

Molecular Structure

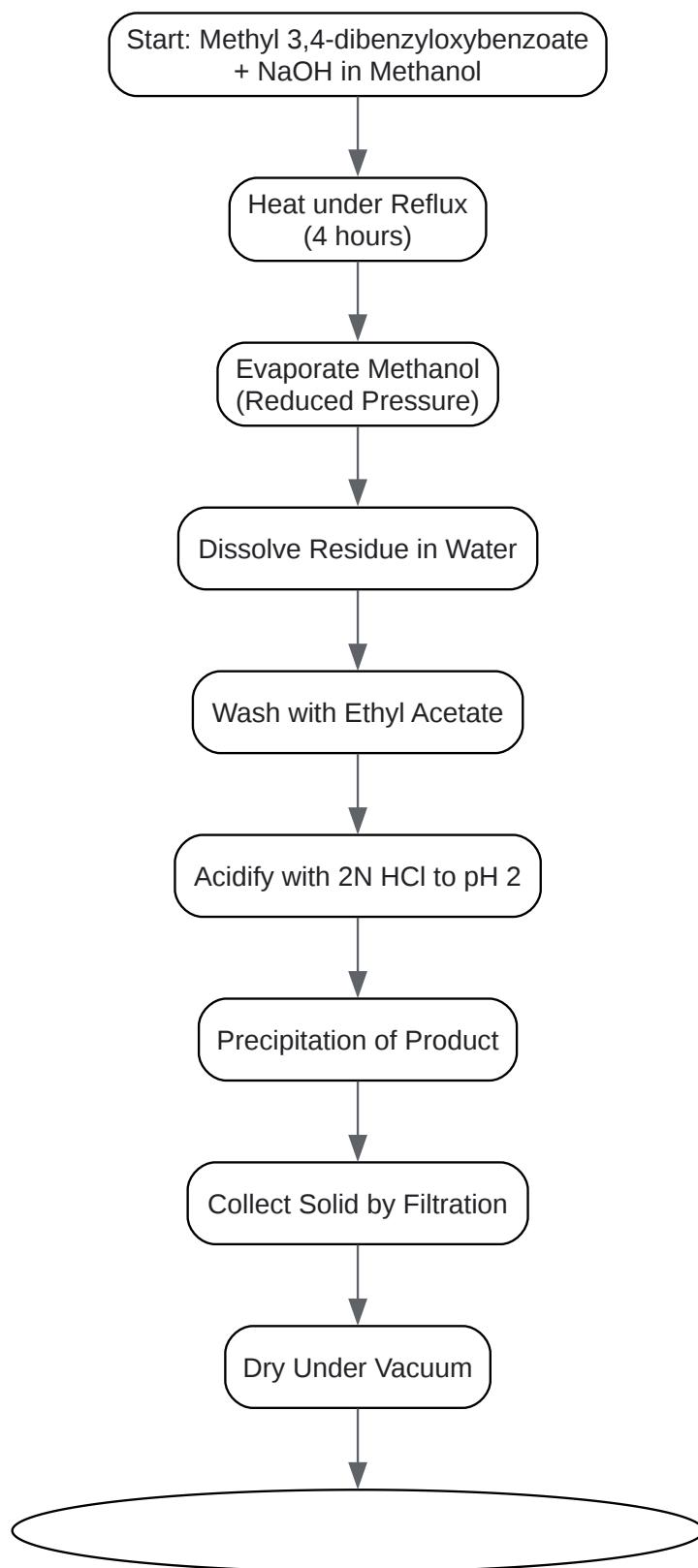
The structure consists of a central benzene ring substituted with a carboxylic acid group and two benzyloxy groups. The benzyloxy groups (-OCH₂C₆H₅) are ether linkages that significantly influence the molecule's steric and electronic properties, impacting its reactivity and solubility.

Caption: Molecular structure of **3,4-Bis(benzyloxy)benzoic acid**.

Synthesis Protocol: Hydrolysis of Methyl 3,4-dibenzyloxybenzoate

A reliable method for synthesizing **3,4-Bis(benzyloxy)benzoic acid** is through the base-catalyzed hydrolysis of its methyl ester precursor, methyl 3,4-dibenzyloxybenzoate. This is a standard saponification reaction.

Causality Behind Experimental Choices:


- **Base Catalyst (NaOH):** Sodium hydroxide is a strong base that effectively attacks the electrophilic carbonyl carbon of the ester, initiating the hydrolysis.
- **Solvent (Methanol):** Methanol is used as it dissolves both the sodium hydroxide and the ester starting material, creating a homogeneous reaction mixture which facilitates efficient reaction kinetics.
- **Heating under Reflux:** The reaction is heated to increase the rate of hydrolysis. Refluxing prevents the loss of solvent and reactants due to evaporation.

Step-by-Step Methodology[8]

- **Prepare a Methanolic NaOH Solution:** Dissolve 1.2 g of sodium hydroxide in 100 mL of methanol.
- **Prepare Reactant Solution:** In a separate flask, dissolve 4.64 g of methyl 3,4-dibenzylxybenzoate in 50 mL of methanol.
- **Initiate Reaction:** Add the methanolic sodium hydroxide solution to the ester solution.
- **Heating:** Heat the combined reaction mixture under reflux for 4 hours.
- **Solvent Removal:** After the reaction is complete, evaporate the methanol under reduced pressure.
- **Work-up & Purification:**
 - Dissolve the resulting residue in 100 mL of water.
 - Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.
 - Acidify the aqueous layer to a pH of 2 using 2N hydrochloric acid. This protonates the carboxylate salt, causing the desired **3,4-Bis(benzylxy)benzoic acid** to precipitate out of the solution.
 - Collect the precipitate by filtration.

- Dry the solid product under a vacuum.

This protocol typically yields the final product in high purity.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3,4-Bis(benzyloxy)benzoic acid**.

Purification and Validation

Purification is critical to ensure the final compound is suitable for subsequent applications, particularly in drug development where impurities can have significant effects.

Purification by Recrystallization

While the synthesis protocol includes precipitation as a primary purification step, recrystallization can be employed for further purification if needed.^[8]

- Principle: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
- General Protocol:
 - Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture).
 - If colored impurities are present, a small amount of activated charcoal can be added and the solution filtered while hot.^[8]
 - Allow the solution to cool slowly and undisturbed, promoting the formation of pure crystals.
 - Collect the crystals by filtration and wash with a small amount of cold solvent to remove any residual soluble impurities.^[8]
 - Dry the purified crystals.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized **3,4-Bis(benzyloxy)benzoic acid**, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, creating a self-validating analytical system.

Table 2: Analytical Techniques for Structural Elucidation and Purity Assessment

Technique	Purpose	Expected Results for 3,4-Bis(benzyloxy)benzoic acid
¹ H NMR Spectroscopy	Determines the number and type of hydrogen atoms.	Signals corresponding to the aromatic protons on all three rings, the two methylene (-CH ₂) protons of the benzyl groups, and the acidic proton of the carboxylic acid.[7]
¹³ C NMR Spectroscopy	Determines the number and type of carbon atoms.	Signals for the carbonyl carbon, aromatic carbons, and the methylene carbons.
FT-IR Spectroscopy	Identifies functional groups present in the molecule.	Characteristic absorption bands for O-H (carboxylic acid), C=O (carbonyl), C-O (ether), and aromatic C-H stretches.[9]
Mass Spectrometry (MS)	Determines the molecular weight and fragmentation pattern.	A molecular ion peak corresponding to the molecular weight of the compound (334.37 g/mol).[3]
Melting Point Analysis	Assesses purity.	A sharp melting point close to the literature value (182 °C) indicates high purity.[6] Impurities typically broaden the melting range and lower the melting point.

Applications in Research and Drug Development

3,4-Bis(benzyloxy)benzoic acid primarily serves as a protected form of 3,4-dihydroxybenzoic acid (protocatechuic acid). The benzyl groups act as protecting groups for the hydroxyl

functionalities, preventing them from reacting during synthetic steps targeting other parts of the molecule. These protecting groups can be removed later under specific conditions, such as catalytic hydrogenation.

This compound is a key intermediate in the synthesis of various target molecules:

- Bioactive Depsides: It is used to synthesize Jaboticabin, a compound with potential for treating chronic obstructive pulmonary disease (COPD).[\[7\]](#)
- Novel Antimicrobials: Derivatives of benzyl and benzoyl benzoic acids have been developed as inhibitors of bacterial RNA polymerase, showing promise as new antimicrobial agents.[\[10\]](#)
- Cancer Research: Benzoic acid and its derivatives are scaffolds used to develop novel compounds with anticancer activity.[\[11\]](#)

The use of this intermediate allows for precise chemical modifications, enabling the construction of complex molecular architectures essential for discovering new therapeutic agents.

References

- **3,4-Bis(benzyloxy)benzoic acid** - R&D Chemicals. [\[Link\]](#)
- **3,4-Bis(benzyloxy)benzoic acid** (C007B-509205) - Cenmed Enterprises. [\[Link\]](#)
- **3,4-bis(benzyloxy)benzoic acid** (C21H18O4) - PubChemLite. [\[Link\]](#)
- **3,4-Bis(benzyloxy)benzoic acid** | C21H18O4 | CID 10854155 - PubChem. [\[Link\]](#)
- Purifying A Compound Of Benzoic Acid - Bartleby. [\[Link\]](#)
- 3,5-Bis(benzyloxy)benzoic acid - PMC. [\[Link\]](#)
- Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC. [\[Link\]](#)
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. rdchemicals.com [rdchemicals.com]
- 2. 3,4-BIS(BENZYLOXY)BENZOIC ACID | China | Manufacturer | career henan chemical co [chemicalbook.com]
- 3. PubChemLite - 3,4-bis(benzyloxy)benzoic acid (C₂₁H₁₈O₄) [pubchemlite.lcsb.uni.lu]
- 4. 3,4-Bis(benzyloxy)benzoic acid | C₂₁H₁₈O₄ | CID 10854155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cenmed.com [cenmed.com]
- 6. 3,4-BIS(BENZYLOXY)BENZOIC ACID CAS#: 1570-05-4 [m.chemicalbook.com]
- 7. 3,4-BIS(BENZYLOXY)BENZOIC ACID | 1570-05-4 [chemicalbook.com]
- 8. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
- 9. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- To cite this document: BenchChem. [Molecular weight of 3,4-Bis(benzyloxy)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125100#molecular-weight-of-3-4-bis-benzyloxy-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com